Cas no 941971-61-5 (1-4-(1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methanesulfonylphenyl)ethan-1-one)

1-4-(1,3-Benzothiazol-2-yl)piperazin-1-yl-2-(4-methanesulfonylphenyl)ethan-1-one is a specialized organic compound featuring a benzothiazole core linked to a piperazine moiety and a methanesulfonylphenyl ketone group. This structure imparts unique reactivity and potential pharmacological properties, making it valuable in medicinal chemistry research, particularly in the development of kinase inhibitors or CNS-targeting agents. The benzothiazole and piperazine components contribute to enhanced binding affinity, while the sulfonyl group improves solubility and metabolic stability. Its well-defined synthetic route allows for high purity and scalability, supporting its use in preclinical studies. The compound's modular design also permits further derivatization for structure-activity relationship investigations.
1-4-(1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methanesulfonylphenyl)ethan-1-one structure
941971-61-5 structure
Product Name:1-4-(1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methanesulfonylphenyl)ethan-1-one
CAS No:941971-61-5
MF:C20H21N3O3S2
MW:415.529042005539
CID:5502057
Update Time:2025-06-14

1-4-(1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methanesulfonylphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylsulfonylphenyl)ethanone
    • 1-4-(1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methanesulfonylphenyl)ethan-1-one
    • Inchi: 1S/C20H21N3O3S2/c1-28(25,26)16-8-6-15(7-9-16)18(24)14-22-10-12-23(13-11-22)20-21-17-4-2-3-5-19(17)27-20/h2-9H,10-14H2,1H3
    • InChI Key: AQWLFGUTSJBDAQ-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NC3=CC=CC=C3S2)CC1)C(=O)C1=CC=C(S(C)(=O)=O)C=C1

1-4-(1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methanesulfonylphenyl)ethan-1-one Pricemore >>

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Additional information on 1-4-(1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methanesulfonylphenyl)ethan-1-one

Comprehensive Overview of 1-4-(1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methanesulfonylphenyl)ethan-1-one (CAS No. 941971-61-5)

The compound 1-4-(1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methanesulfonylphenyl)ethan-1-one (CAS No. 941971-61-5) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a benzothiazole core linked to a piperazine moiety and a methanesulfonylphenyl group, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a kinase inhibitor or receptor modulator, given its structural similarity to other bioactive compounds.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and targeted drug delivery. 1-4-(1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methanesulfonylphenyl)ethan-1-one aligns with this trend, as its multi-functional groups enable selective interactions with biological targets. For instance, the benzothiazole segment is known for its anti-inflammatory and neuroprotective properties, while the piperazine ring enhances solubility and bioavailability—a critical factor in modern drug design.

The synthesis of CAS No. 941971-61-5 involves sophisticated organic chemistry techniques, such as cross-coupling reactions and sulfonylation, which are frequently discussed in academic forums and patent literature. Its methanesulfonylphenyl group, in particular, contributes to its stability and reactivity, making it a valuable intermediate in the development of high-performance materials and bioconjugates. This versatility has led to increased searches for "benzothiazole derivatives in drug discovery" and "piperazine-based compounds for CNS disorders," reflecting its relevance in current research.

From an industrial perspective, 1-4-(1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methanesulfonylphenyl)ethan-1-one is often explored for its potential in catalysis and polymer chemistry. Its electron-withdrawing sulfonyl group can influence reaction kinetics, a topic frequently queried in AI-driven chemical databases. Additionally, its photophysical properties have sparked interest in optoelectronic applications, such as organic light-emitting diodes (OLEDs), aligning with the growing focus on sustainable technologies.

Safety and regulatory compliance are paramount when handling CAS No. 941971-61-5. While it is not classified as hazardous, proper laboratory protocols must be followed to ensure safe usage. Researchers often search for "handling protocols for sulfonyl-containing compounds" or "benzothiazole toxicity profiles," underscoring the need for accurate, accessible information. This compound's stability under ambient conditions further enhances its practicality for both academic and industrial settings.

In conclusion, 1-4-(1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methanesulfonylphenyl)ethan-1-one represents a fascinating intersection of chemistry and biotechnology. Its structural complexity and functional diversity make it a subject of ongoing investigation, particularly in areas like personalized medicine and green chemistry. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of today's most pressing challenges in health and technology.

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